3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one
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Overview
Description
“3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrol-2(5H)-one” is a complex organic molecule that features multiple functional groups, including hydroxyl, methoxy, benzoyl, pyridinyl, and pyrrolone moieties. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each introducing different functional groups. A possible synthetic route might include:
Formation of the Pyrrolone Core: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridin-3-ylmethyl Group: This might involve a nucleophilic substitution reaction.
Addition of the 4-methoxybenzoyl Group: This could be done via an acylation reaction.
Introduction of the 3,4,5-trimethoxyphenyl Group: This might involve a Friedel-Crafts alkylation or acylation.
Industrial Production Methods
Industrial production would likely involve optimizing the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
This compound could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its structural complexity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-phenyl-1H-pyrrol-2(5H)-one: Lacks the trimethoxyphenyl group.
3-hydroxy-4-(4-methoxybenzoyl)-1-(pyridin-3-ylmethyl)-5-(3,4-dimethoxyphenyl)-1H-pyrrol-2(5H)-one: Has fewer methoxy groups.
Uniqueness
The presence of the 3,4,5-trimethoxyphenyl group might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-33-19-9-7-17(8-10-19)24(30)22-23(18-12-20(34-2)26(36-4)21(13-18)35-3)29(27(32)25(22)31)15-16-6-5-11-28-14-16/h5-14,23,30H,15H2,1-4H3/b24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXDCOIVXGLPO-ZNTNEXAZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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